N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-24-14(9-11-22-24)19(26)25(12-13-6-4-5-10-21-13)20-23-17-15(27-2)7-8-16(28-3)18(17)29-20/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSULXKNAUMQMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The pyrazole moiety can be introduced through a reaction with hydrazine derivatives and α,β-unsaturated carbonyl compounds . The final step involves coupling the benzothiazole and pyrazole intermediates under appropriate conditions, such as using coupling reagents like EDCI and HOBt in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce reaction times . Additionally, the use of automated synthesis platforms can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity . Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Core Structure and Functional Groups
Key Differences :
- Carboxamide vs.
- Benzothiazole vs. Phenyl : The benzothiazole moiety in the target compound may confer enhanced π-π stacking or hydrogen-bonding capabilities compared to phenyl groups in analogs.
- Pyridine Substituent : The pyridin-2-ylmethyl group introduces a basic nitrogen, which could influence solubility or target interactions.
Substituent Effects on Activity
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H14N4O3S |
| Molecular Weight | 302.35 g/mol |
| CAS Number | 1184964-18-8 |
The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. Studies suggest that this compound may inhibit certain enzymes and receptors, disrupting various cellular processes. Molecular docking studies indicate that it can effectively bind to active sites of enzymes, thereby inhibiting their activity .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast and ovarian cancer cells by inducing apoptosis and inhibiting metastasis in preclinical models .
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. Comparative studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities . The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants further investigation.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Biological Activity |
|---|---|
| 4,7-Dimethoxybenzothiazole derivative | Anticancer and anti-inflammatory |
| N’-(1,3-benzothiazol-2-yl)-arylamides | Antibacterial |
| 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Antifungal and antibacterial |
Case Studies
Several case studies have highlighted the potential applications of benzothiazole derivatives in clinical settings:
- Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The findings suggest that benzothiazole derivatives possess significant anticancer activity against various malignancies .
- Inflammation Models : In models of inflammation induced by lipopolysaccharides (LPS), related compounds were shown to significantly reduce the production of inflammatory mediators such as nitric oxide and cytokines .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step heterocyclic reactions, including cyclocondensation, alkylation, and coupling of benzothiazole, pyrazole, and pyridylmethyl moieties. Key steps include:
- Cyclocondensation of precursors (e.g., ethyl acetoacetate, phenylhydrazine) to form the pyrazole core .
- Alkylation reactions using reagents like RCH₂Cl in solvents such as DMF, with K₂CO₃ as a base .
- Optimization of reaction parameters (e.g., solvent polarity, catalyst selection, temperature, and stoichiometry) to enhance yield and purity. For example, refluxing in ethanol or DMF with controlled reagent ratios improves efficiency .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- IR spectroscopy : Validates functional groups (e.g., C=O, N-H) .
- NMR spectroscopy (¹H and ¹³C) : Confirms molecular connectivity and substituent positioning .
- Elemental analysis : Ensures stoichiometric agreement between calculated and observed C, H, N, and S content .
- Chromatography (TLC, HPLC) : Assesses purity and monitors reaction progress .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity and mechanism of action of this compound?
Molecular docking involves simulating interactions between the compound and target proteins (e.g., enzymes, receptors). Key steps include:
- Protein preparation : Retrieve a 3D structure from databases like PDB and optimize hydrogen bonding.
- Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
- Docking software : Use tools like AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores. Studies on analogous compounds show that substituents on the benzothiazole and pyrazole rings influence binding to active sites .
- Validation : Compare docking results with experimental bioassays (e.g., IC₅₀ values) to refine models .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity results?
- Re-evaluate docking parameters : Adjust protein flexibility, solvation effects, or binding site constraints .
- Experimental validation : Perform dose-response assays (e.g., enzyme inhibition, cell viability) to confirm activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., methoxy vs. bromo groups) to test SAR hypotheses .
- Meta-analysis : Cross-reference with literature on structurally similar compounds to identify trends in bioactivity .
Q. How do modifications to the pyrazole and benzothiazole moieties impact bioactivity in SAR studies?
- Pyrazole modifications : Introducing methyl or aryl groups at the 1- and 3-positions alters steric and electronic profiles, affecting target selectivity .
- Benzothiazole substitutions : Methoxy groups at the 4- and 7-positions enhance lipophilicity and membrane permeability, as shown in analogs with improved pharmacokinetic properties .
- Linker optimization : Varying the carboxamide bridge (e.g., alkyl vs. aryl) modulates conformational flexibility and binding kinetics .
Methodological Considerations
- Synthetic reproducibility : Document solvent purity, reaction atmosphere (e.g., inert gas), and purification techniques (e.g., recrystallization in DMF/EtOH) .
- Data interpretation : Use statistical tools (e.g., PCA, ANOVA) to analyze variability in spectral or bioassay data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
